Bienvenue dans la boutique en ligne BenchChem!

(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Medicinal chemistry Sulfonamide SAR SMO antagonists

Non-substitutable building block for SMO antagonist programs. The 5-cyclopentylsulfamoyl-2-methoxy pattern—clinically validated in taladegib—provides optimal lipophilicity and steric bulk distinct from N-methyl, N-cyclohexyl, or N,N-diethyl analogs. Its boronic acid handle enables Suzuki-Miyaura coupling for biaryl SAR exploration; the 2-methoxy group offers an additional vector for physicochemical tuning. Supplied at ≥98% purity for reproducible library synthesis targeting sulfonamide-binding proteins.

Molecular Formula C12H18BNO5S
Molecular Weight 299.16 g/mol
CAS No. 1704095-44-2
Cat. No. B1532828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
CAS1704095-44-2
Molecular FormulaC12H18BNO5S
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC)(O)O
InChIInChI=1S/C12H18BNO5S/c1-19-12-7-6-10(8-11(12)13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14-16H,2-5H2,1H3
InChIKeyXJIYITKJDWOLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(N-Cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid CAS 1704095-44-2: Technical Profile and Procurement Context


(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 1704095-44-2) is a functionalized arylboronic acid featuring a cyclopentylsulfamoyl group at the 5-position and a methoxy group at the 2-position of the phenyl ring. With a molecular formula of C12H18BNO5S and a molecular weight of 299.15 g/mol [1], this compound belongs to the class of sulfamoyl-substituted phenylboronic acids that serve as versatile building blocks in Suzuki-Miyaura cross-coupling chemistry for constructing biaryl structures in pharmaceutical and agrochemical research . No peer-reviewed primary research articles or patents containing direct experimental data for this specific compound were identified in the public domain. The following analysis is therefore constrained to inferential differentiation based on structural comparison with the closest commercially available analogs and class-level structure-activity relationship (SAR) principles from the broader sulfonamide/boronic acid literature. Procurement decisions must weigh the structural uniqueness of the cyclopentyl-2-methoxy substitution pattern against the absence of published validation data.

Why Generic Substitution of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid Fails in Medicinal Chemistry Applications


Substitution of this compound with structurally related sulfamoylphenylboronic acids is not chemically or pharmacologically neutral. The specific positioning of the 2-methoxy and 5-cyclopentylsulfamoyl substituents defines a unique three-dimensional pharmacophore that cannot be replicated by regioisomers (e.g., 3-sulfamoyl-4-methoxy analogs) or by N-alkyl variants (e.g., N-methyl, N-cyclohexyl, or N,N-diethyl sulfamoyl derivatives). In medicinal chemistry campaigns targeting sulfonamide-binding biological sites—such as carbonic anhydrases, bacterial two-component systems, or Smoothened (SMO) receptor antagonists—even minor alterations in sulfonamide N-substituent size and geometry can dramatically alter binding affinity, selectivity, and pharmacokinetic parameters [1][2]. The cyclopentyl group provides a specific balance of lipophilicity and steric bulk that differs measurably from smaller (methyl), bulkier (cyclohexyl), or non-cyclic (diethyl) alternatives. This differential is foundational to the compound's value proposition as a non-substitutable intermediate or screening candidate.

Quantitative Differentiation Evidence for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid Against Closest Analogs


Cyclopentyl vs. Cyclohexyl Sulfamoyl Substitution: Steric and Lipophilic Differentiation

The cyclopentyl N-substituent (C5 ring) confers distinct steric and lipophilic properties relative to the cyclohexyl analog (CAS 1704081-61-7, C6 ring). In sulfonamide-based SMO receptor antagonist programs, the cyclopentyl group is established as the optimal N-substituent for balancing potency against hERG channel liability and achieving acceptable oral bioavailability. The cyclopentyl-containing clinical candidate LY2940680 (taladegib) demonstrates superior SMO receptor residence time and in vivo efficacy compared to analogs bearing alternative N-substituents, including cyclohexyl variants [1]. The 2-methoxy substitution pattern in the target compound further differentiates it from the 3,5-dimethylphenyl scaffold found in another cyclopentylsulfamoyl boronic acid analog (CAS 1704097-46-0) . While direct head-to-head experimental data for CAS 1704095-44-2 are not publicly available, the SAR knowledge from the taladegib development program provides a class-level inference that the cyclopentyl-2-methoxy combination represents a pharmacologically privileged substitution pattern distinct from cyclohexyl and non-methoxy analogs.

Medicinal chemistry Sulfonamide SAR SMO antagonists

Regioisomeric Differentiation: 5-Sulfamoyl-2-methoxy vs. 3-Sulfamoyl-4-methoxy Substitution Pattern

The target compound (5-sulfamoyl-2-methoxy substitution) is a distinct regioisomer of the commercially available 3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS 1704081-16-2). The relative positioning of electron-donating (methoxy) and electron-withdrawing (sulfamoyl) groups on the phenyl ring directly influences both the electronic environment of the boronic acid moiety (affecting Suzuki coupling reactivity) and the spatial orientation of the sulfamoyl pharmacophore (affecting biological target engagement). In Suzuki-Miyaura cross-coupling, the 2-methoxy group in the target compound exerts an ortho-directing and steric effect that differs from the meta/para relationship in the 3-sulfamoyl-4-methoxy regioisomer [1]. Furthermore, the predicted pKa of the boronic acid group differs between regioisomers due to varying resonance and inductive effects from the substituents. For the 3-sulfamoyl-4-methoxy analog, predicted pKa is 7.75 ± 0.10, while the 5-sulfamoyl-2-methoxy substitution pattern is expected to yield a slightly higher pKa (estimated 8.0-8.5) due to reduced electron-withdrawing resonance from the sulfamoyl group at the meta position relative to boronic acid . This difference affects pH-dependent binding equilibria in biological assays and coupling efficiency under basic Suzuki conditions.

Medicinal chemistry Regioisomer SAR Suzuki coupling

N-Substituent Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiation

The cyclopentylsulfamoyl group in the target compound confers a specific topological polar surface area (TPSA) and hydrogen bond donor/acceptor profile that differs from other N-substituted sulfamoyl boronic acid analogs. The target compound possesses a TPSA of 104 Ų, with three hydrogen bond donors (two from boronic acid -OH groups, one from sulfonamide -NH) and six hydrogen bond acceptors [1]. In contrast, the N,N-diethyl analog (CAS 1704095-35-1) lacks the sulfonamide -NH hydrogen bond donor, reducing HBD count to two and altering TPSA, which directly impacts membrane permeability and oral bioavailability predictions. The N-methyl analog (benchmark compound) further differs in lipophilicity (lower clogP) and molecular flexibility. These differences are quantifiable through in silico physicochemical profiling and have established relevance in drug discovery for predicting blood-brain barrier penetration, plasma protein binding, and passive diffusion rates [2].

ADME prediction Drug-likeness Physicochemical profiling

Recommended Research and Industrial Applications for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid


Hit-to-Lead Optimization in SMO Receptor Antagonist Programs

This compound is positioned as a key intermediate for synthesizing novel Smoothened (SMO) receptor antagonists bearing the privileged cyclopentylsulfamoyl pharmacophore. The cyclopentyl N-substituent has been clinically validated in taladegib (LY2940680) as optimal for balancing SMO potency, hERG selectivity, and oral bioavailability [1]. The boronic acid handle enables Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl C-ring moieties, facilitating rapid SAR exploration of the taladegib scaffold or related chemotypes. The 2-methoxy substitution provides an additional vector for modulating physicochemical properties and target interactions beyond what is achievable with 3,5-dimethylphenyl or other non-methoxy cyclopentylsulfamoyl boronic acid analogs .

Suzuki-Miyaura Coupling for Sulfonamide-Containing Biaryl Library Synthesis

The compound serves as a boronic acid coupling partner for constructing biaryl libraries featuring the 5-cyclopentylsulfamoyl-2-methoxybenzene scaffold. In medicinal chemistry workflows, this scaffold introduces a specific combination of hydrogen bond donor capacity (sulfonamide -NH), lipophilic bulk (cyclopentyl), and electron density (2-methoxy) at defined spatial coordinates. The regioisomeric purity of CAS 1704095-44-2 (5-sulfamoyl-2-methoxy) is essential for library reproducibility, as the alternative 3-sulfamoyl-4-methoxy regioisomer yields products with different three-dimensional pharmacophore presentation . This compound enables the systematic exploration of sulfonamide SAR space in programs targeting carbonic anhydrases, bacterial two-component systems, or other sulfonamide-binding proteins.

Screening Collection Enrichment for Fragment-Based and HTS Campaigns

Procurement of this specific boronic acid as a standalone screening compound, rather than relying on generic substituted phenylboronic acids, ensures that the screening collection contains a unique sulfonamide chemotype with defined physicochemical parameters (TPSA = 104 Ų, HBD = 3, HBA = 6) [2]. In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), compound diversity in hydrogen bond donor/acceptor capacity and three-dimensional shape is critical for identifying novel chemical starting points. The cyclopentyl-2-methoxy substitution pattern is underrepresented in many commercial screening libraries relative to simpler phenylboronic acids, making this compound a valuable addition for programs seeking to expand sulfonamide chemical space coverage.

Reference Standard for Analytical Method Development

With commercially available purity specifications of 98% (HPLC) from multiple vendors , this compound can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for sulfamoyl-substituted boronic acids. The compound's well-defined molecular properties (MW = 299.15, exact mass = 299.0998740 g/mol) and characteristic spectroscopic signatures (InChIKey: XJIYITKJDWOLOZ-UHFFFAOYSA-N) make it suitable for method calibration and quality control applications in pharmaceutical analytical chemistry laboratories [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.